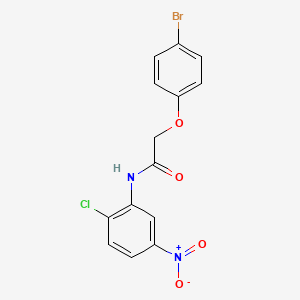![molecular formula C15H34N2O B6074931 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol](/img/structure/B6074931.png)
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol, also known as DMAGO, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMAGO belongs to the family of octanol derivatives and has been studied for its ability to modulate certain biological pathways.
Mecanismo De Acción
The mechanism of action of 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol is not fully understood, but it is thought to modulate certain biological pathways such as the PI3K/Akt and MAPK/ERK pathways. 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to activate certain signaling pathways that lead to cell death in cancer cells, while protecting normal cells. In neurodegenerative diseases, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to protect against oxidative stress and inflammation. In cardiovascular cells, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to improve cardiac function and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has several advantages for laboratory experiments, including its stability, ease of synthesis, and ability to modulate specific biological pathways. However, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol also has limitations, including its solubility and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol research, including exploring its potential as a therapeutic agent in cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to fully understand the mechanism of action of 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol and to optimize its therapeutic potential. Additionally, the use of 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.
Métodos De Síntesis
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of reagents such as lithium aluminum hydride and dimethylaminoethyl chloride, followed by purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to inhibit the growth of tumor cells by inducing apoptosis. In neurodegenerative diseases, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been studied for its neuroprotective effects and its ability to enhance cognitive function. In cardiovascular diseases, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to improve cardiac function and reduce inflammation.
Propiedades
IUPAC Name |
8-[3-(dimethylamino)propylamino]-2,6-dimethyloctan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N2O/c1-14(8-6-10-15(2,3)18)9-12-16-11-7-13-17(4)5/h14,16,18H,6-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAWBRUCVLFKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)CCNCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6074855.png)
![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B6074863.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6074871.png)
![2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B6074877.png)
![diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate](/img/structure/B6074883.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B6074895.png)

![1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B6074921.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6074923.png)
![1-(2-methoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6074938.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6074941.png)
![N'-(2,4-dihydroxy-3,6-dimethylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6074946.png)